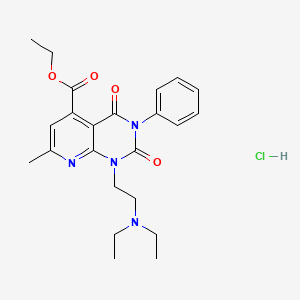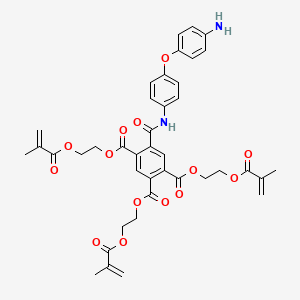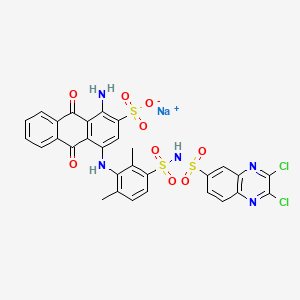
Thymidine, 3'-deoxy-3'-((((4-methoxyphenyl)amino)thioxomethyl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thymidine, 3’-deoxy-3’-((((4-methoxyphenyl)amino)thioxomethyl)amino)- is a synthetic derivative of thymidine, a nucleoside that is a component of DNA
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 3’-deoxy-3’-((((4-methoxyphenyl)amino)thioxomethyl)amino)- involves multiple steps. One common method starts with the protection of the hydroxyl groups of thymidine, followed by the introduction of the 3’-deoxy group. The key step involves the reaction of the protected thymidine derivative with 4-methoxyphenyl isothiocyanate to introduce the thioxomethylamino group. The final step is the deprotection of the hydroxyl groups to yield the target compound .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial to maximize yield and purity. Continuous flow chemistry could be employed to enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Thymidine, 3’-deoxy-3’-((((4-methoxyphenyl)amino)thioxomethyl)amino)- can undergo various chemical reactions, including:
Oxidation: The thioxomethylamino group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the thioxomethylamino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: De-thioxomethylated thymidine derivatives.
Substitution: Various substituted thymidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Thymidine, 3’-deoxy-3’-((((4-methoxyphenyl)amino)thioxomethyl)amino)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential to interfere with DNA replication and repair mechanisms.
Medicine: Investigated for its potential as an antiviral or anticancer agent due to its ability to incorporate into DNA and disrupt cellular processes.
Mecanismo De Acción
The mechanism of action of Thymidine, 3’-deoxy-3’-((((4-methoxyphenyl)amino)thioxomethyl)amino)- involves its incorporation into DNA, where it can interfere with DNA replication and repair. The thioxomethylamino group may interact with enzymes involved in these processes, leading to the inhibition of their activity. This can result in the disruption of cellular functions and ultimately cell death.
Comparación Con Compuestos Similares
Similar Compounds
3’-Amino-3’-deoxy-2-thio-thymidine: Another thymidine derivative with a sulfur atom substitution.
3’-Deoxy-3’-fluorothymidine: A fluorinated thymidine analog used in imaging studies.
Azidothymidine (AZT): An antiretroviral drug used to treat HIV.
Uniqueness
Thymidine, 3’-deoxy-3’-((((4-methoxyphenyl)amino)thioxomethyl)amino)- is unique due to the presence of the thioxomethylamino group, which imparts distinct chemical and biological properties. This group can enhance the compound’s ability to interact with enzymes and other molecular targets, making it a valuable tool for research and potential therapeutic applications.
Propiedades
Número CAS |
132149-39-4 |
|---|---|
Fórmula molecular |
C18H22N4O5S |
Peso molecular |
406.5 g/mol |
Nombre IUPAC |
1-[(2S,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]-3-(4-methoxyphenyl)thiourea |
InChI |
InChI=1S/C18H22N4O5S/c1-10-8-22(18(25)21-16(10)24)15-7-13(14(9-23)27-15)20-17(28)19-11-3-5-12(26-2)6-4-11/h3-6,8,13-15,23H,7,9H2,1-2H3,(H2,19,20,28)(H,21,24,25)/t13-,14+,15+/m0/s1 |
Clave InChI |
QGJSXIBNBDFQLR-RRFJBIMHSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)NC(=S)NC3=CC=C(C=C3)OC |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)NC(=S)NC3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



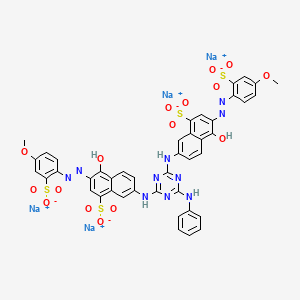
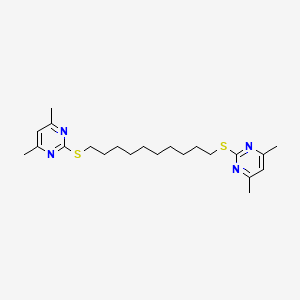
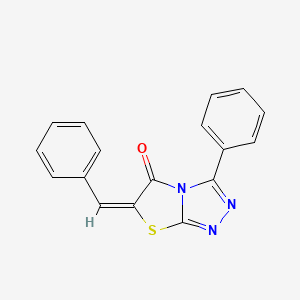
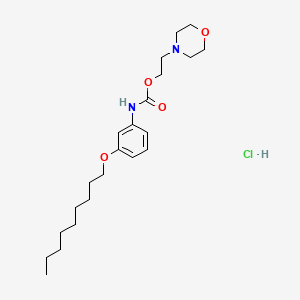
![(E)-but-2-enedioic acid;4-[2-(methylaminomethyl)phenyl]sulfanylphenol](/img/structure/B15186634.png)

